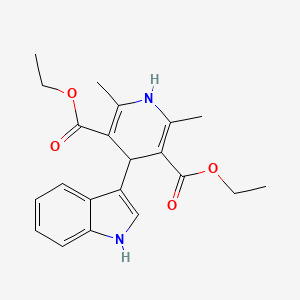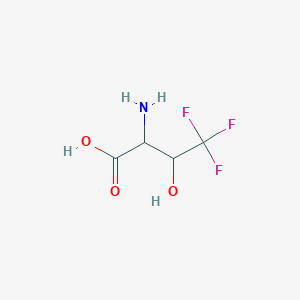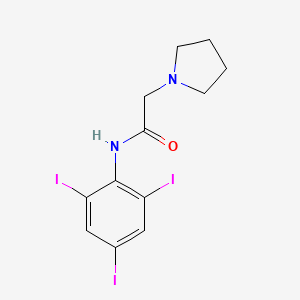
2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrolidine ring attached to an acetamide group, which is further substituted with a 2,4,6-triiodophenyl group. The presence of iodine atoms in the phenyl ring makes it particularly interesting for applications in medical imaging and radiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 2,4,6-triiodoaniline with acetic anhydride to form 2,4,6-triiodoacetanilide.
Introduction of the Pyrrolidine Group: The next step is the nucleophilic substitution reaction where the acetamide intermediate is reacted with pyrrolidine under basic conditions to yield the final product.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atoms or to reduce the acetamide group to an amine.
Substitution: The iodine atoms in the phenyl ring can be substituted with other groups such as fluorine, chlorine, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could produce various halogenated derivatives.
Scientific Research Applications
2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide has several scientific research applications:
Medical Imaging: Due to the presence of iodine, this compound can be used as a contrast agent in X-ray and CT imaging.
Radiology: It can be labeled with radioactive isotopes for use in diagnostic imaging techniques such as PET and SPECT.
Pharmaceutical Research: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide involves its interaction with specific molecular targets. The iodine atoms in the phenyl ring enhance its ability to interact with electron-rich sites in biological molecules, making it effective in imaging and diagnostic applications. The pyrrolidine ring can interact with various receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)-N-(2,4,6-trifluorophenyl)acetamide: Similar structure but with fluorine atoms instead of iodine.
2-(pyrrolidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide: Contains chlorine atoms in place of iodine.
2-(pyrrolidin-1-yl)-N-(2,4,6-tribromophenyl)acetamide: Bromine atoms replace the iodine atoms.
Uniqueness
The uniqueness of 2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide lies in the presence of iodine atoms, which significantly enhance its utility in medical imaging and radiology. The iodine atoms provide high contrast in imaging techniques, making it superior to its fluorine, chlorine, and bromine analogs for these specific applications.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-N-(2,4,6-triiodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13I3N2O/c13-8-5-9(14)12(10(15)6-8)16-11(18)7-17-3-1-2-4-17/h5-6H,1-4,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNNZFCAWRKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2I)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13I3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)
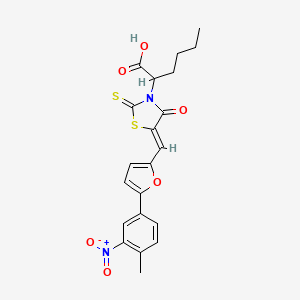
![2,6-difluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)
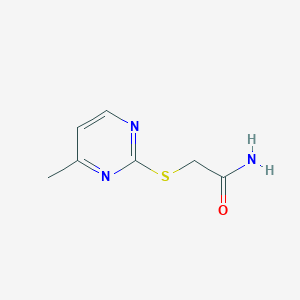
![3-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-1H-1,2,4-TRIAZOLE](/img/structure/B2815712.png)
![4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2815713.png)

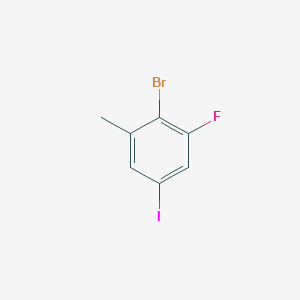

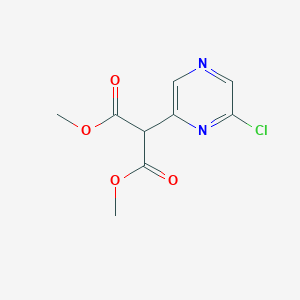
![3-{1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl}piperidine-1-carboxamide](/img/structure/B2815723.png)
